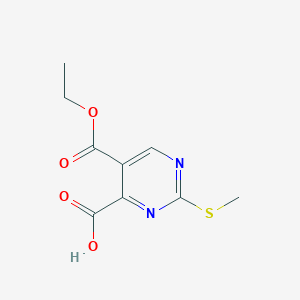

5-(Ethoxycarbonyl)-2-(methylthio)pyrimidine-4-carboxylic acid

描述

5-(Ethoxycarbonyl)-2-(methylthio)pyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by:

- Ethoxycarbonyl group at position 5 (COOEt), which enhances lipophilicity and modulates reactivity.

- Methylthio group at position 2 (SMe), a common bioisostere for enhancing metabolic stability and target binding.

- Carboxylic acid at position 4 (COOH), enabling hydrogen bonding and salt formation.

This compound is structurally analogous to intermediates in drug discovery, particularly for covalent inhibitors targeting kinases or proteases .

属性

分子式 |

C9H10N2O4S |

|---|---|

分子量 |

242.25 g/mol |

IUPAC 名称 |

5-ethoxycarbonyl-2-methylsulfanylpyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C9H10N2O4S/c1-3-15-8(14)5-4-10-9(16-2)11-6(5)7(12)13/h4H,3H2,1-2H3,(H,12,13) |

InChI 键 |

HZPFBHSXXNKJLR-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C1=CN=C(N=C1C(=O)O)SC |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethoxycarbonyl)-2-(methylthio)pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative.

Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification reactions using ethyl chloroformate or ethyl bromoacetate.

Introduction of the Methylthio Group: The methylthio group can be introduced through nucleophilic substitution reactions using methylthiolating agents such as methylthiol or dimethyl disulfide.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

化学反应分析

Types of Reactions

5-(Ethoxycarbonyl)-2-(methylthio)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophilic Substitution Agents: Alkyl halides, amines.

Major Products Formed

Sulfoxides and Sulfones: Formed from the oxidation of the methylthio group.

Alcohols: Formed from the reduction of the carboxylic acid group.

Substituted Pyrimidines: Formed from nucleophilic substitution reactions.

科学研究应用

5-(Ethoxycarbonyl)-2-(methylthio)pyrimidine-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

作用机制

The mechanism of action of 5-(Ethoxycarbonyl)-2-(methylthio)pyrimidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethoxycarbonyl and methylthio groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The carboxylic acid group can also participate in ionic interactions, further modulating the compound’s activity.

相似化合物的比较

Structural Analog Overview

The table below highlights key analogs with substituent variations at positions 2, 4, and 5:

Key Comparative Analysis

Substituent Effects on Reactivity

- 5-Substituents :

- Ethoxycarbonyl (COOEt) : Enhances electron-withdrawing effects, stabilizing the pyrimidine ring and facilitating nucleophilic aromatic substitution (SNAr) at position 4 or 4. This contrasts with 5-Bromo/Chloro analogs , where halogens act as better leaving groups for cross-coupling reactions .

- Carboxylic Acid (COOH) : Increases polarity and hydrogen-bonding capacity compared to ester derivatives like ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (LogP = 1.2 vs. 2.5 for esters) .

Physicochemical Properties

生物活性

5-(Ethoxycarbonyl)-2-(methylthio)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C8H9N2O3S

- Molecular Weight : 236.226 g/mol

- CAS Number : 102061-91-6

The compound features a pyrimidine ring substituted with an ethoxycarbonyl group and a methylthio group, which are critical for its biological activity.

Synthesis Methods

Various synthetic routes have been developed for the preparation of this compound. The most common methods include:

- Condensation Reactions : Utilizing ethyl esters and thiomethyl derivatives in the presence of suitable catalysts.

- Multi-step Synthesis : Involving the introduction of the ethoxycarbonyl and methylthio groups sequentially, often starting from simpler pyrimidine derivatives.

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties. In vitro assays demonstrated its effectiveness against various cancer cell lines, including:

- A549 (Lung Adenocarcinoma) : The compound reduced cell viability by approximately 66% at a concentration of 100 µM after 24 hours of exposure, indicating potent cytotoxic effects comparable to standard chemotherapeutics like cisplatin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against multidrug-resistant pathogens. Research indicates that it possesses activity against:

- Klebsiella pneumoniae

- Escherichia coli

- Staphylococcus aureus

In these studies, the compound showed a dose-dependent inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .

Case Study 1: Anticancer Efficacy

In a study published in Pharmaceutical Biology, researchers assessed the anticancer activity of several derivatives of pyrimidine compounds, including this compound. The results indicated that this compound exhibited superior cytotoxicity against A549 cells compared to other tested compounds, primarily due to its structural features which enhance interaction with cellular targets .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial efficacy of this compound against clinical isolates of resistant strains. The results demonstrated significant inhibition zones in disc diffusion assays, confirming its effectiveness against both Gram-positive and Gram-negative bacteria .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may induce apoptosis in cancer cells and disrupt bacterial cell wall synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。